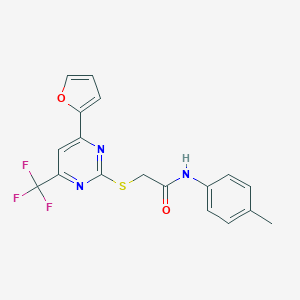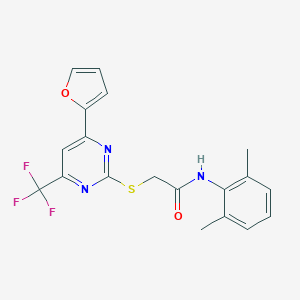![molecular formula C22H24N6O B284406 7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284406.png)
7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential for various applications in the field of biomedical research due to its unique properties.
Mécanisme D'action
The mechanism of action of 7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes that are involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide are still being studied. However, it has been suggested that the compound may have an impact on various cellular processes, including cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments include its potential as a therapeutic agent for the treatment of cancer, as well as its unique chemical properties that make it a useful tool for studying various cellular processes. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research involving 7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders. Another direction is to further study its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods for the compound. Additionally, the compound may be used as a tool for studying various cellular processes, such as cell proliferation and survival.
Méthodes De Synthèse
The synthesis of 7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 2-amino-5-methylphenyl isocyanide with 4-isopropylphenyl isocyanide and 4,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine-5-one in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
The compound 7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been used in various scientific research studies. One such study investigated its potential as a therapeutic agent for the treatment of cancer. The compound was found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a chemotherapeutic agent.
Propriétés
Formule moléculaire |
C22H24N6O |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
5-methyl-N-(2-methylphenyl)-7-(4-propan-2-ylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H24N6O/c1-13(2)16-9-11-17(12-10-16)20-19(15(4)23-22-25-26-27-28(20)22)21(29)24-18-8-6-5-7-14(18)3/h5-13,20H,1-4H3,(H,24,29)(H,23,25,27) |
Clé InChI |
ZHTISYTYXSSTHG-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CC=C(C=C4)C(C)C)C |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CC=C(C=C4)C(C)C)C |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NN=NN3C2C4=CC=C(C=C4)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284324.png)
![N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284325.png)

![2-[[4-(2-furanyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B284329.png)
![N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284331.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284333.png)

![N-(2,4-dimethylphenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284336.png)
![N-[4-(diethylamino)phenyl]-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284339.png)
![Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B284340.png)
![Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate](/img/structure/B284341.png)

![1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B284344.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide](/img/structure/B284347.png)